molecular formula C11H8BrF B1338010 1-(Bromomethyl)-4-fluoronaphthalene CAS No. 6905-05-1

1-(Bromomethyl)-4-fluoronaphthalene

Cat. No.: B1338010
CAS No.: 6905-05-1
M. Wt: 239.08 g/mol
InChI Key: PNTIVILDAFJORJ-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a bromomethyl group attached to the first carbon and a fluorine atom attached to the fourth carbon of the naphthalene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-fluoronaphthalene can be synthesized through a multi-step process One common method involves the bromination of 4-fluoronaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-fluoronaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

  • Substitution reactions yield various substituted naphthalene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in methyl-substituted naphthalene derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-fluoronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.

    Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.

    Chemical Biology: The compound is utilized in the study of biochemical pathways and molecular interactions.

Comparison with Similar Compounds

    1-(Bromomethyl)naphthalene: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

    4-Fluoronaphthalene: Lacks the bromomethyl group, making it less reactive towards nucleophilic substitution.

    1-(Chloromethyl)-4-fluoronaphthalene: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.

Uniqueness: 1-(Bromomethyl)-4-fluoronaphthalene is unique due to the presence of both bromomethyl and fluorine substituents on the naphthalene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-(bromomethyl)-4-fluoronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTIVILDAFJORJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508838
Record name 1-(Bromomethyl)-4-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6905-05-1
Record name 1-(Bromomethyl)-4-fluoronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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